L-750667 was developed as a selective antagonist for D4 dopamine receptors, which play a significant role in various neurological processes. The compound has been utilized in neuroscience research to investigate the involvement of D4 receptors in drug addiction and other behavioral studies. Its classification as a D4 receptor antagonist positions it as a valuable tool in pharmacological investigations aimed at understanding dopamine-related pathways in the brain .
The synthesis of L-750667 involves multiple steps, starting with the formation of its azaindole core. The general synthetic route includes:
The laboratory synthesis methods provide a foundation for potential industrial scaling, although comprehensive documentation on large-scale production remains limited.
The molecular structure of L-750667 can be described by its empirical formula and a molecular weight of approximately 527.66 g/mol. The compound features several key structural components:
The molecular arrangement allows for specific interactions with D4 dopamine receptors, which are critical for its pharmacological effects .
L-750667 can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include halogenating agents for iodination and various nucleophiles for substitution reactions.
The mechanism of action of L-750667 primarily involves its role as a selective antagonist at D4 dopamine receptors. Upon binding to these receptors, L-750667 inhibits their activity, leading to alterations in dopaminergic signaling pathways. This inhibition is particularly relevant in conditions where D4 receptor activity is dysregulated, such as in certain psychiatric disorders.
Research indicates that L-750667 effectively crosses biological barriers, including the blood-brain barrier, facilitating its action within central nervous system tissues . The high affinity (Ki = 0.43 nmol/L) towards D4 receptors underscores its potential therapeutic applications .
L-750667 exhibits several notable physical and chemical properties:
These properties are essential for understanding how L-750667 behaves in biological contexts and its potential efficacy as a therapeutic agent.
L-750667 has several significant scientific applications:
Systematic Name:3-([4-(4-Iodophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride
Molecular Formula: C18H19IN4·3HCl (salt form) [4] [8]
Structural Features:
Property | Value |
---|---|
CAS Number (free base) | 187586-43-8 |
CAS Number (trihydrochloride) | 1021868-80-3 |
Molecular Weight | 527.66 g/mol (trihydrochloride) |
Exact Mass | 442.06 g/mol (free base) |
Elemental Analysis | C, 40.97%; H, 4.20%; Cl, 20.16%; I, 24.05%; N, 10.62% |
IUPAC Name | 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride |
SMILES | IC1=CC=C(N2CCN(CC2)CC3=CNC4=C3C=CC=N4)C=C1.Cl.Cl.Cl |
InChI Key | YOURSPNOEWYAKO-UHFFFAOYSA-N |
L-750,667 emerged from Merck Research Laboratories in the mid-1990s during intensive efforts to subtype-selective dopamine receptor ligands. Kulagowski et al. (1996) first synthesized analogs featuring p-iodophenylpiperazine coupled with nitrogen-rich heterocycles, aiming to enhance D4 specificity over D2/D3 subtypes [8]. Key milestones include:
This period highlighted the challenge of translating in vitro selectivity to in vivo systems, partly due to low cerebral D4 receptor density and pharmacokinetic limitations.
SAR studies reveal how specific structural modifications dictate D4 affinity and antagonism:
Critical Pharmacophore Elements
Receptor Binding Determinants
Extended vs. Compact Ligands: L-750,667’s elongated structure exploits D4’s deeper binding cleft. The L87W mutation in TMS2 enhances affinity for extended ligands but not compact ones like raclopride [2].
Table 2: Binding Affinity of L-750,667 and Analogs
Compound | D4 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D4) |
---|---|---|---|
L-750,667 | 0.51 | 2000 | 3920 |
L-745,870 (Cl analog) | 0.43 | 960 | 2233 |
F88V-D4 mutant | 51.0* | - | - |
D4 wild-type | 0.51* | - | - |
Data from TargetMol [6] and Cox et al. [2]; *Ki for mutant vs. wild-type D4 receptor
SAR Methodological Insights
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: